2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetamide
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Overview
Description
2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetamide is a complex organic compound that features a benzofuran and chromenone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Moiety: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Synthesis of Chromenone Moiety: The chromenone ring is formed via a condensation reaction between a salicylaldehyde derivative and an acetic anhydride.
Coupling Reaction: The benzofuran and chromenone moieties are coupled using a suitable linker, such as an acetamide group, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran derivative with similar applications to psoralen.
Angelicin: A benzofuran compound with potential anticancer properties.
Uniqueness
2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetamide is unique due to its combined benzofuran and chromenone structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various scientific applications.
Biological Activity
The compound 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetamide is a derivative of chromone and benzofuran, which has garnered attention for its potential biological activities, including antiviral, anticancer, and antioxidative properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular structure of this compound features a chromenone core linked to a benzofuran moiety. The presence of the methoxy group enhances its solubility and bioactivity.
Key Structural Features:
Feature | Description |
---|---|
Chromenone Core | Central structure contributing to biological activity |
Benzofuran Moiety | Enhances interaction with biological targets |
Methoxy Group | Improves solubility and reactivity |
Antiviral Properties
Research indicates that compounds related to this structure may exhibit antiviral properties. A study highlighted the effectiveness of similar compounds against herpes simplex virus type 1 (HSV-1) and influenza A virus (H1N1). The compound demonstrated moderate antiviral activity against HSV-1 but minimal activity against H1N1, suggesting potential as an antiviral therapeutic agent .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, related coumarin derivatives have shown significant cytotoxicity against cancer cell lines. One study reported an IC50 value of 8.10 μM for a structurally similar compound against Jurkat T cells, indicating strong anticancer properties .
Antioxidative Effects
The antioxidative capabilities of this compound have also been investigated. Compounds with similar structures demonstrated strong anti-lipid peroxidation activity, which is crucial for protecting cells from oxidative stress. For example, certain coumarin derivatives exhibited up to 98.66% inhibition in lipid peroxidation assays .
The biological activity of this compound can be attributed to its interaction with specific molecular targets through various mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in viral replication or cancer cell proliferation.
- Receptor Interaction : It can bind to cellular receptors, modulating signaling pathways that influence cell growth and apoptosis.
- Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative damage in cells.
Interaction Studies
Preliminary studies suggest that the compound interacts with viral enzymes and cellular receptors through hydrogen bonding and hydrophobic interactions, influencing pathways related to viral replication and antimicrobial activity .
Study on Antiviral Activity
A study published in "Molecules" examined the antiviral efficacy of similar compounds against HSV-1 and H1N1. The findings indicated that while the compound showed promise against HSV-1, further investigations are needed to enhance its efficacy against other viruses .
Study on Anticancer Properties
In another investigation focusing on the cytotoxic effects of coumarin derivatives, the compound demonstrated significant activity against various cancer cell lines, supporting its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO6/c1-24-16-4-2-3-11-7-17(27-20(11)16)14-9-19(23)26-15-6-5-12(8-13(14)15)25-10-18(21)22/h2-9H,10H2,1H3,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQAAOQBWDMOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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